2-Methyl-1-(3-methylpyrrolidin-3-yl)prop-2-en-1-one
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Overview
Description
2-Methyl-1-(3-methylpyrrolidin-3-yl)prop-2-en-1-one is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . This compound is often used in research settings and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylpyrrolidin-3-yl)prop-2-en-1-one typically involves the reaction of 3-methylpyrrolidine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature of around 0-5°C. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification methods to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methylpyrrolidin-3-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the halogenated reagent used.
Scientific Research Applications
2-Methyl-1-(3-methylpyrrolidin-3-yl)prop-2-en-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylpyrrolidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: A similar compound used in proteomics research.
Propargylamines: A class of compounds with various pharmaceutical and biological properties.
Uniqueness
2-Methyl-1-(3-methylpyrrolidin-3-yl)prop-2-en-1-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-1-(3-methylpyrrolidin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)8(11)9(3)4-5-10-6-9/h10H,1,4-6H2,2-3H3 |
InChI Key |
OGWFFOFKGDSUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1(CCNC1)C |
Origin of Product |
United States |
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